(1R)-1-cyclopentylethan-1-ol
Overview
Description
(1R)-1-cyclopentylethan-1-ol is a chiral alcohol with a cyclopentane ring attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopentylethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of cyclopentanone using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent, such as monoisopinocampheylborane (IpcBH2), which provides high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic systems to ensure high yield and optical purity. The process may include steps such as hydrogenation, hydrolysis, and purification to obtain the desired product with high stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclopentylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form cyclopentylethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Cyclopentanone, cyclopentyl aldehyde
Reduction: Cyclopentylethane
Substitution: Cyclopentyl chloride
Scientific Research Applications
(1R)-1-cyclopentylethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of (1R)-1-cyclopentylethan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can participate in stereoselective reactions, influencing the formation of enantiomerically pure products. Its hydroxyl group can form hydrogen bonds, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-cyclopentylethan-1-ol: The enantiomer of (1R)-1-cyclopentylethan-1-ol, differing in the spatial arrangement of atoms.
Cyclopentanol: Lacks the ethan-1-ol group, making it less complex.
Cyclopentylmethanol: Similar structure but with a methanol group instead of ethan-1-ol
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclopentane ring and an ethan-1-ol group. This combination allows for specific stereoselective reactions and applications in asymmetric synthesis, making it valuable in the development of enantiomerically pure compounds .
Properties
IUPAC Name |
(1R)-1-cyclopentylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSUSLCWXTKB-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122382-79-0 | |
Record name | (1R)-1-cyclopentylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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